

Application Notes and Protocols for YM-900 in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM 900

Cat. No.: B1683507

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Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its ability to block these ionotropic glutamate receptors makes it a valuable tool for investigating the physiological and pathological roles of glutamatergic neurotransmission. In primary neuronal cell culture, YM-900 is particularly useful for studying mechanisms of excitotoxicity and for evaluating potential neuroprotective strategies.[2] Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[3] [4] By selectively blocking AMPA/kainate receptors, YM-900 allows researchers to dissect the specific contribution of these receptors to neuronal function and dysfunction in a controlled in vitro environment.

These application notes provide detailed protocols for the use of YM-900 in primary neuronal cell cultures, focusing on neuroprotection assays against AMPA-induced excitotoxicity.

Data Presentation

Pharmacological Profile of YM-900 (YM90K)

Parameter	Value	Species	Reference
Ki for [3H]-AMPA binding	0.084 μ M	Rat	[2]
Ki for [3H]-kainate binding	2.2 μ M	Rat	[2]
Ki for [3H]-L-glutamate binding (NMDA-sensitive site)	> 100 μ M	Rat	[2]
Ki for [3H]-glycine binding (strychnine-insensitive site)	37 μ M	Rat	[2]
pA2 value (vs. kainate)	6.83	Rat (cortical mRNA-injected Xenopus oocytes)	[1]

Recommended Concentration Ranges for In Vitro Experiments

Application	Agonist	YM-900 Concentration	Pre-incubation Time	Agonist Exposure	Reference/ Derived From
Neuroprotection Assay	AMPA (10 μ M with 100 μ M Cyclothiazide)	1 - 50 μ M	30 minutes	30 minutes	[5]
Neuroprotection Assay	Glutamate (100 μ M)	1 - 50 μ M	1 hour	24 hours	[6]

Experimental Protocols

Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rats or mice.

Materials:

- E18 pregnant rat or mouse
- Hanks' Balanced Salt Solution (HBSS), ice-cold
- Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin
- Trypsin (0.25%)
- DNase I
- Fetal Bovine Serum (FBS)
- Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates or coverslips)
- Sterile dissection tools
- Centrifuge
- Incubator (37°C, 5% CO₂)

Procedure:

- Tissue Dissection:
 1. Euthanize the pregnant animal according to approved institutional guidelines.
 2. Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
 3. Remove the embryos and decapitate them.
 4. Under a dissecting microscope, carefully dissect the hippocampi from the embryonic brains in a fresh dish of ice-cold HBSS.

- Enzymatic Digestion:
 1. Transfer the dissected hippocampi to a sterile conical tube.
 2. Remove the HBSS and add 2 ml of 0.25% trypsin.
 3. Incubate at 37°C for 15 minutes.
 4. Add a few drops of DNase I to reduce cell clumping.
 5. Stop the digestion by adding 2 ml of plating medium containing 10% FBS.
- Cell Dissociation and Plating:
 1. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
 2. Centrifuge the cell suspension at 200 x g for 5 minutes.
 3. Resuspend the cell pellet in fresh plating medium.
 4. Determine the cell density using a hemocytometer.
 5. Plate the cells onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density (e.g., 2.5×10^5 cells/cm²).
- Cell Culture Maintenance:
 1. Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
 2. After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.
 3. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).

Protocol 2: Neuroprotection Assay Against AMPA-Induced Excitotoxicity

This protocol details the procedure to assess the neuroprotective effects of YM-900 against excitotoxicity induced by AMPA in primary neuronal cultures.

Materials:

- Primary neuronal cultures (e.g., hippocampal or cortical neurons, DIV 7-14)
- YM-900 stock solution (e.g., 10 mM in DMSO, stored at -20°C)
- AMPA stock solution (e.g., 10 mM in water, stored at -20°C)
- Cyclothiazide (optional, to potentiate AMPA responses)
- Neurobasal medium
- Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
- Plate reader or fluorescence microscope

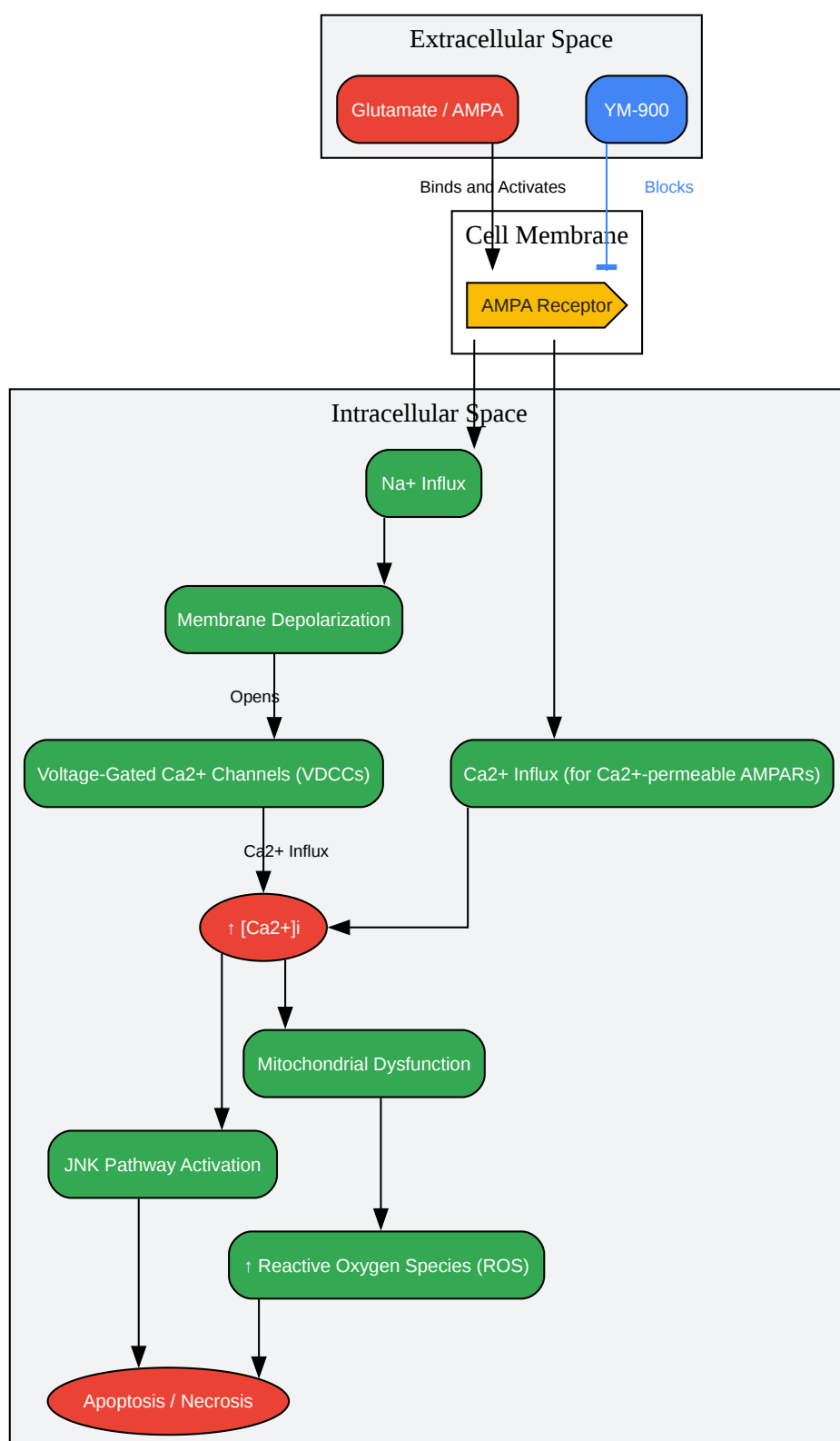
Procedure:

- Preparation of Reagents:
 1. Prepare working solutions of YM-900, AMPA, and cyclothiazide in pre-warmed Neurobasal medium at the desired final concentrations. It is recommended to perform a dose-response curve for YM-900 (e.g., 0.1, 1, 10, 50 μ M).
- Treatment:
 1. Remove the culture medium from the primary neuronal cultures.
 2. Wash the cells once with pre-warmed Neurobasal medium.
 3. Add the medium containing the desired concentration of YM-900 to the cells. For control wells, add medium without YM-900.
 4. Incubate for 30 minutes to 1 hour at 37°C.

5. Add AMPA (with or without cyclothiazide) to the wells to induce excitotoxicity. A typical concentration is 10-100 μ M AMPA.
 6. Incubate for the desired duration (e.g., 30 minutes for acute toxicity or up to 24 hours for delayed cell death).
- Assessment of Cell Viability:
 1. After the incubation period, assess neuronal viability using a standard method:
 - MTT Assay: Measures mitochondrial activity in living cells.
 - LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
 - Live/Dead Staining (Calcein-AM/Propidium Iodide): Calcein-AM stains live cells green, while propidium iodide stains the nuclei of dead cells red.
 - Data Analysis:
 1. Quantify the results according to the manufacturer's instructions for the chosen viability assay.
 2. Express cell viability as a percentage of the control (untreated) group.
 3. Compare the viability of cells treated with AMPA alone to those pre-treated with YM-900 to determine the neuroprotective effect.

Visualizations

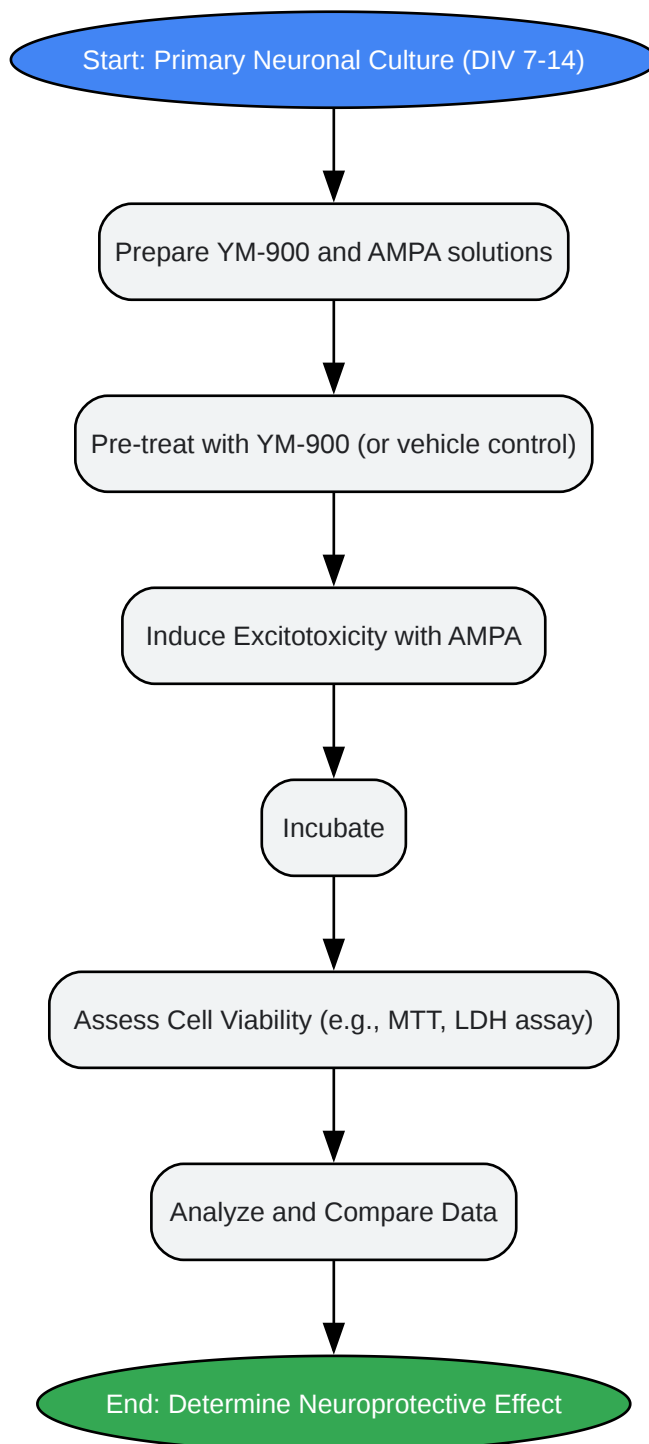
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity and Inhibition by YM-900



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Caption: AMPA receptor-mediated excitotoxicity pathway and its inhibition by YM-900.

Experimental Workflow for a Neuroprotection Assay



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